Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate
Description
Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a thiophene substituent. The thiazole core (1,3-thiazole) is a five-membered ring containing nitrogen and sulfur atoms, while the thiophen-2-yl group at position 4 introduces aromatic sulfur-based electronics. The ethyl ester at position 5 enhances solubility and serves as a synthetic handle for further derivatization. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole and thiophene derivatives, which are known for their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-4-thiophen-2-yl-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c1-2-14-9(12)8-7(11-10(13)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLBAYZPJDDHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer properties of ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate against various cancer cell lines. For instance:
- In vitro tests revealed that this compound exhibited notable cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be lower than those of standard reference drugs, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promising antibacterial activity. In various studies:
- It was found to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values demonstrated its effectiveness compared to traditional antibiotics .
Synthesis and Derivatives
This compound can be synthesized through various methods involving thiophene derivatives and thiazole chemistry. The synthesis typically involves:
- Reactions with Isothiocyanates : The compound is synthesized by reacting thiophene derivatives with isothiocyanates in the presence of suitable catalysts.
- Molecular Docking Studies : These studies help elucidate the binding interactions of the compound with target proteins, enhancing our understanding of its mechanism of action in cancer treatment .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents at positions 2, 4, and 5. Below is a comparison of key analogues:
Key Observations :
- Thiophen-2-yl vs. Phenyl Derivatives : The thiophen-2-yl group (in the target compound) introduces π-π stacking capabilities and moderate electron-donating effects, which are critical for binding to hydrophobic pockets in enzymes like CDK2 . In contrast, fluorophenyl or nitrophenyl substituents (e.g., ) alter electronic properties and lipophilicity, impacting target selectivity.
- Oxo vs. Thioxo Groups : The oxo group (C=O) at position 2 (target compound) stabilizes the thiazole ring through resonance, whereas thioxo (C=S) derivatives (e.g., ) exhibit stronger nucleophilic reactivity, enabling metal coordination or thiol-disulfide exchange reactions .
- Trifluoromethyl Substituents : The CF₃ group () enhances metabolic stability and membrane permeability due to its electronegativity and steric bulk, making it valuable in drug design .
Physicochemical Properties
Biological Activity
Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate (CAS No. 886504-71-8) is a thiazole derivative with potential biological activities. This compound's structure includes a thiazole ring fused with a thiophene moiety, which is known to enhance its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of this compound is C10H9NO3S2, with a molar mass of 255.31 g/mol. The compound features a carboxylate group that may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant antibacterial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.030 μg/mL |
| Streptococcus pneumoniae | 0.060 μg/mL |
These MIC values indicate that the compound is more potent than some standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro studies on human promyelocytic leukemia HL-60 cells demonstrated that this compound can induce apoptosis through several mechanisms:
- Caspase Activation : Treatment with the compound significantly increased caspase-3 activity, leading to enhanced apoptosis.
- Cell Cycle Arrest : The compound caused an accumulation of cells in the sub-G1 phase, indicating a higher percentage of apoptotic cells.
- Regulation of Bcl-2 Family Proteins : There was an upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 in treated cells.
The concentration-dependent effects were notable, with significant cytotoxicity observed at concentrations as low as 23.5 µM .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study indicated that thiazole derivatives, including this compound, exhibited superior antibacterial activity against multi-drug resistant strains compared to conventional antibiotics .
- Apoptosis Induction in Cancer Cells : A detailed investigation into the mechanism of action revealed that the compound induced apoptosis in HL-60 cells via mitochondrial pathways, characterized by increased intracellular calcium levels and reactive oxygen species (ROS) production .
Q & A
Basic: What synthetic methodologies are most effective for preparing Ethyl 2-oxo-4-(thiophen-2-yl)-2,3-dihydrothiazole-5-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation reactions involving thiophene and thiazole precursors. A common approach involves Gewald-like reactions, where 2-aminothiophene derivatives react with carbonyl-containing reagents (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, Gewald et al. methods (referenced in ) utilize acetic acid as a catalyst for thiophene ring formation. Optimization includes adjusting stoichiometry, temperature (reflux in acetic acid for 3–5 hours), and solvent polarity to improve yields (e.g., DMF for recrystallization, as in ). Monitoring reaction progress via TLC and intermediate purification (e.g., column chromatography) is critical .
Advanced: How can contradictory spectroscopic data during structural characterization be systematically resolved?
Contradictions in NMR or IR data may arise from tautomerism, impurities, or crystallographic disorder. To resolve these:
- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
- Use X-ray crystallography (via SHELXL or WinGX) for unambiguous structural confirmation, as seen in and .
- Cross-validate with mass spectrometry (HRMS) and elemental analysis to confirm molecular formula.
- Employ Hirshfeld surface analysis (via Mercury CSD) to investigate intermolecular interactions that may influence spectral anomalies .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
- NMR : Use - and -NMR to assign thiophene protons (δ 6.5–7.5 ppm) and thiazole carbons (δ 160–180 ppm). Coupling patterns in -NMR help distinguish regioisomers .
- X-ray Diffraction : Refine crystal structures using SHELXL ( ) and visualize packing motifs with Mercury’s Materials Module .
Advanced: How can computational tools like SHELXL and Mercury enhance crystallographic analysis of this compound?
- SHELXL : Refine high-resolution data to model disorder or anisotropic displacement parameters. For example, twinned crystals can be resolved using TWIN/BASF commands in SHELXL .
- Mercury CSD : Analyze packing motifs (e.g., π-π stacking between thiophene rings) and calculate void spaces to assess stability. Compare with similar structures in the Cambridge Structural Database to identify trends .
- Validate structures using PLATON ( ) to check for missed symmetry or incorrect space group assignments.
Basic: What safety protocols are critical when handling intermediates and the target compound during synthesis?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as intermediates like hydrazonoyl chlorides ( ) are toxic.
- Avoid exposure to diazo compounds ( ) and ensure proper waste disposal for halogenated solvents (e.g., DCM).
- Monitor exothermic reactions (e.g., cyclocondensation in acetic acid) with temperature control to prevent runaway reactions .
Advanced: What strategies are recommended for evaluating the biological activity of this compound against resistant pathogens?
- In vitro assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Thiazole derivatives () often target cell wall synthesis.
- SAR Studies : Modify the thiophene or carboxylate substituents (e.g., replace ethyl with methyl groups) and compare activity trends.
- Molecular Docking : Use AutoDock Vina to predict binding affinity for bacterial enzymes (e.g., dihydrofolate reductase) and validate with enzyme inhibition assays .
Advanced: How can researchers address low yields or side-product formation during the final esterification step?
- Optimize reaction conditions : Use Dean-Stark traps for water removal in esterification to shift equilibrium toward product.
- Protecting groups : Temporarily protect reactive sites (e.g., thiophene sulfur) with Boc groups to prevent oxidation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) for regioselective ester formation, as seen in for similar carboxylates.
Basic: What analytical criteria confirm the purity of the synthesized compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥95% peak area threshold.
- Melting point : Compare with literature values (e.g., 208–210°C for thiazole derivatives in ).
- Microanalysis : Ensure C, H, N, S percentages deviate ≤0.4% from theoretical values .
Advanced: How can time-resolved spectroscopic methods elucidate reaction mechanisms in the compound’s synthesis?
- In situ IR : Monitor carbonyl group consumption (e.g., C=O at 1700 cm⁻¹) during cyclocondensation.
- Stopped-flow NMR : Capture transient intermediates (e.g., enolates) in Gewald reactions.
- DFT Calculations : Simulate reaction pathways (e.g., transition states in thiazole ring closure) using Gaussian 16 .
Advanced: What approaches reconcile discrepancies between computational predictions and experimental biological activity data?
- Free-energy perturbation (FEP) : Refine docking models by simulating ligand-protein binding dynamics.
- Proteomics : Identify off-target interactions via mass spectrometry-based pull-down assays.
- Crystallographic validation : Co-crystallize the compound with target proteins to validate binding poses predicted in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
